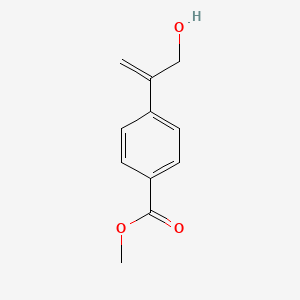
Methyl 4-(3-hydroxyprop-1-en-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(3-hydroxyprop-1-en-2-yl)benzoate is an organic compound with the molecular formula C11H12O3 It is a derivative of benzoic acid and features a hydroxyprop-1-en-2-yl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(3-hydroxyprop-1-en-2-yl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Another method involves the reaction of 4-hydroxybenzaldehyde with propargyl alcohol in the presence of a base, such as potassium carbonate, followed by methylation using dimethyl sulfate. This method provides a more direct route to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The reaction mixture is typically heated to around 60-80°C and maintained under these conditions until the reaction is complete.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-hydroxyprop-1-en-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyprop-1-en-2-yl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: The major product is 4-(3-carboxyprop-1-en-2-yl)benzoic acid.
Reduction: The major product is 4-(3-hydroxypropyl)benzoate.
Substitution: Products include nitro derivatives (e.g., 4-nitrobenzoate) and halogenated derivatives (e.g., 4-bromobenzoate).
Scientific Research Applications
Methyl 4-(3-hydroxyprop-1-en-2-yl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers and as a precursor for various chemical compounds.
Mechanism of Action
The mechanism of action of Methyl 4-(3-hydroxyprop-1-en-2-yl)benzoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and inhibit oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate:
Ethyl 4-hydroxybenzoate: Similar to methylparaben, but with an ethyl group instead of a methyl group.
Propyl 4-hydroxybenzoate: Another paraben derivative with a propyl group.
Uniqueness
Methyl 4-(3-hydroxyprop-1-en-2-yl)benzoate is unique due to the presence of the hydroxyprop-1-en-2-yl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
methyl 4-(3-hydroxyprop-1-en-2-yl)benzoate |
InChI |
InChI=1S/C11H12O3/c1-8(7-12)9-3-5-10(6-4-9)11(13)14-2/h3-6,12H,1,7H2,2H3 |
InChI Key |
RYSIPEFHYYCEFE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















